tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: 1,4-dioxane, methanol, chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may also serve as a probe in biochemical assays.
Medicine
Medically, this compound has potential applications in drug development, particularly in the design of molecules that can interact with specific biological targets. Its ability to form stable complexes with proteins makes it a candidate for therapeutic research.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability under various conditions make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on proteins, altering their function and activity. This binding is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a tert-butyl carbamate group but different structural features.
tert-Butyl 5-amino-4-(2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate: A compound used in the synthesis of biologically active molecules.
Uniqueness
tert-Butyl (1-(2-amino-1-(2-methoxyphenyl)ethyl)pyrrolidin-3-yl)carbamate is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
CAS No. |
886364-99-4 |
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Molecular Formula |
C18H29N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(2-methoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H29N3O3/c1-18(2,3)24-17(22)20-13-9-10-21(12-13)15(11-19)14-7-5-6-8-16(14)23-4/h5-8,13,15H,9-12,19H2,1-4H3,(H,20,22) |
InChI Key |
FLWOQQLEUGTSJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=CC=C2OC |
Origin of Product |
United States |
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